Pilocarpic Acid-d3 (sodium salt) is a deuterated form of pilocarpic acid, which is a derivative of the natural alkaloid pilocarpine. This compound is primarily used in pharmaceutical applications, particularly in the treatment of conditions such as glaucoma and xerostomia (dry mouth). The sodium salt form enhances its solubility and stability, making it suitable for various formulations.
Pilocarpic Acid-d3 is synthesized from pilocarpine, which is derived from the leaves of the Pilocarpus plant species. The deuterated version is produced through chemical modifications that incorporate deuterium, a stable isotope of hydrogen, into the molecular structure. This modification aids in tracing and studying the compound's behavior in biological systems.
Pilocarpic Acid-d3 falls under the category of pharmacologically active compounds known as muscarinic agonists. It mimics the action of acetylcholine at muscarinic receptors, leading to increased secretions in glands and contraction of smooth muscles.
The synthesis of Pilocarpic Acid-d3 involves several key methods:
The molecular formula for Pilocarpic Acid-d3 (sodium salt) is with a molecular weight of 248.25 g/mol.
[Na+].CC[C@@H]([C@H](CO)Cc1cncn1C)C(=O)[O-]
/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16), /q,+1/p-1/t8-,10-,
These structural details are crucial for understanding the compound's reactivity and interactions in biological systems.
Pilocarpic Acid-d3 can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are significant for developing prodrugs or modifying the pharmacokinetic properties of pilocarpine derivatives .
The mechanism of action for Pilocarpic Acid-d3 involves its role as a muscarinic receptor agonist:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are utilized to assess these properties accurately .
Pilocarpic Acid-d3 has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2